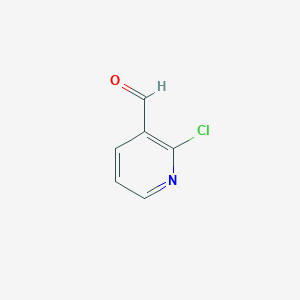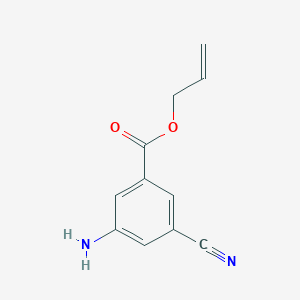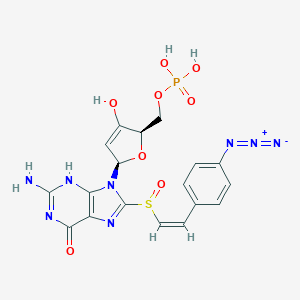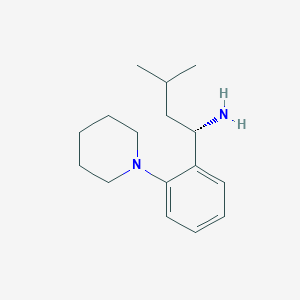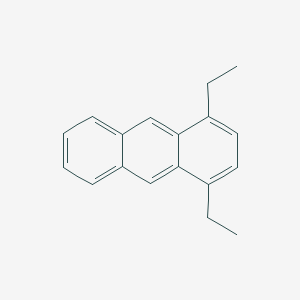
1,4-Diethylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethylanthracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and toluene. 1,4-Diethylanthracene is used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 1,4-Diethylanthracene is based on its unique electronic properties. It is a π-conjugated system that exhibits strong fluorescence emission in the visible region upon excitation with UV light. The fluorescence emission is due to the relaxation of the excited state back to the ground state through the emission of a photon. The fluorescence emission can be used to study the electronic properties of organic semiconductors.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1,4-Diethylanthracene. However, it is known that 1,4-Diethylanthracene, including 1,4-Diethylanthracene, can have toxic effects on living organisms. 1,4-Diethylanthracene can cause DNA damage, oxidative stress, and inflammation, which can lead to cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-Diethylanthracene in lab experiments are its unique electronic properties, high fluorescence quantum yield, and low toxicity. It is a useful fluorescent probe for studying the properties of organic semiconductors. However, the limitations of using 1,4-Diethylanthracene are its limited solubility in water and its sensitivity to oxygen and moisture.
Orientations Futures
There are several future directions for the use of 1,4-Diethylanthracene in scientific research. One direction is to develop new synthetic methods for producing 1,4-Diethylanthracene with higher purity and yield. Another direction is to study the electronic properties of 1,4-Diethylanthracene in different environments, such as in the presence of metal ions or in different solvents. Additionally, 1,4-Diethylanthracene can be used as a fluorescent probe for studying the dynamics of charge transport in organic semiconductors. Finally, the toxicity and environmental impact of 1,4-Diethylanthracene should be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, 1,4-Diethylanthracene is a useful compound for scientific research due to its unique electronic properties. It is used as a fluorescent probe for studying the properties of organic semiconductors and has potential applications in OLEDs, organic solar cells, and FETs. However, its limited solubility in water and sensitivity to oxygen and moisture are limitations that need to be addressed. Further research is needed to fully understand the biochemical and physiological effects of 1,4-Diethylanthracene and to develop new applications for this compound in scientific research.
Méthodes De Synthèse
1,4-Diethylanthracene can be synthesized by the Friedel-Crafts reaction of anthracene with ethyl chloride in the presence of aluminum chloride. The reaction yields a mixture of 1,4-Diethylanthracene and 1,2-Diethylanthracene, which can be separated by column chromatography.
Applications De Recherche Scientifique
1,4-Diethylanthracene has been widely used in scientific research as a fluorescent probe for studying the properties of organic semiconductors. It has been used to investigate the photophysical properties of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). 1,4-Diethylanthracene has also been used as a model compound for studying the photochemistry and photophysics of 1,4-Diethylanthracene in the atmosphere.
Propriétés
Numéro CAS |
130798-78-6 |
|---|---|
Nom du produit |
1,4-Diethylanthracene |
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1,4-diethylanthracene |
InChI |
InChI=1S/C18H18/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h5-12H,3-4H2,1-2H3 |
Clé InChI |
HRWVNUBBQQDECV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |
SMILES canonique |
CCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CC |
Synonymes |
1,4-Diethylanthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



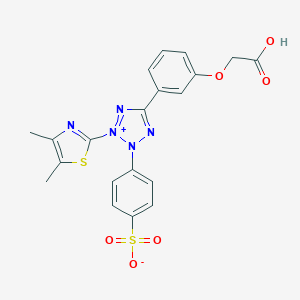
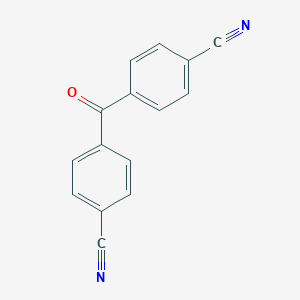
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)
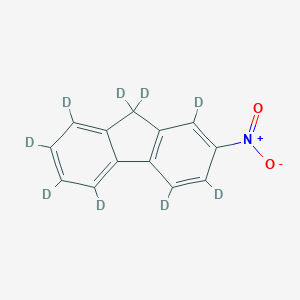


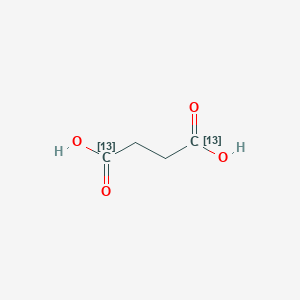
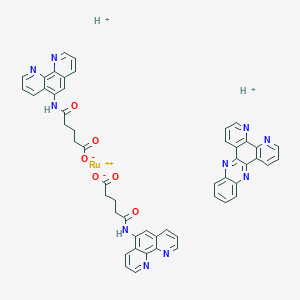
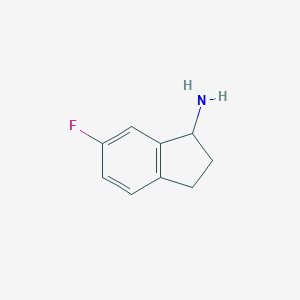
![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)
